molecular formula C18H20N2O4 B12813050 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one CAS No. 79040-13-4

6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one

Cat. No.: B12813050
CAS No.: 79040-13-4
M. Wt: 328.4 g/mol
InChI Key: KVWURTWAXZTMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one (CAS 79040-13-4) is a complex organic compound with a molecular formula of C18H20N2O4 and a molecular weight of 328.36 g/mol. This reagent belongs to the class of 5,6-dihydro-2H-pyran-2-ones, which are valuable intermediates in synthetic organic chemistry . Compounds featuring the pyranone core are frequently explored in diversity-oriented synthesis (DOS) for the construction of stereochemically and skeletally diverse fused-ring systems, which are crucial scaffolds in medicinal chemistry and drug discovery . The structure of this particular compound, which includes an anilino linker, suggests its potential utility as a building block for the development of more complex molecular architectures, such as those found in biologically active natural products . Researchers can employ this chemical in the synthesis of novel heterocyclic compounds, potentially for screening against various biological targets. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

79040-13-4

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-methyl-4-[4-[(2-methyl-6-oxo-2,3-dihydropyran-4-yl)amino]anilino]-2,3-dihydropyran-6-one

InChI

InChI=1S/C18H20N2O4/c1-11-7-15(9-17(21)23-11)19-13-3-5-14(6-4-13)20-16-8-12(2)24-18(22)10-16/h3-6,9-12,19-20H,7-8H2,1-2H3

InChI Key

KVWURTWAXZTMOL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)O1)NC2=CC=C(C=C2)NC3=CC(=O)OC(C3)C

Origin of Product

United States

Biological Activity

6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one is a complex organic compound that falls within the category of pyran derivatives. Its unique structure, characterized by multiple functional groups including pyranones and amines, suggests potential biological activities relevant to medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one is C18H20N2O4, with a molecular weight of approximately 328.362 g/mol. The compound features a complex arrangement of rings and functional groups that contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC18H20N2O4
Molecular Weight328.362 g/mol
CAS Number79040-13-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets such as enzymes and receptors. Research indicates that similar compounds exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with structural similarities have shown effectiveness against various pathogens.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Anticonvulsant Effects : Certain analogs have been evaluated for their potential in treating epilepsy.

Anticancer Activity

A study focused on the cytotoxic effects of similar pyran derivatives revealed significant activity against several cancer cell lines. For instance, a compound structurally related to 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one exhibited an IC50 value less than that of the reference drug doxorubicin in human cancer cell lines .

Antimicrobial Studies

In antimicrobial research, compounds derived from pyranones have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at concentrations as low as 31.25 µg/mL .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups has been linked to enhanced efficacy in various assays:

  • Hydrophobic Interactions : Compounds with increased hydrophobic character often show improved binding affinity to target proteins.
  • Substituent Variations : Modifications in the aniline or pyran rings can significantly alter the pharmacological profile.

Synthesis and Modification

The synthesis of 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one can be achieved through several chemical routes involving standard organic synthesis techniques. These methods typically focus on optimizing yield and purity while allowing for the introduction of diverse substituents to enhance biological activity.

Scientific Research Applications

Research indicates that compounds similar to 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its use as an antimicrobial agent.
  • Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that analogs of 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced the antimicrobial spectrum and potency.

Chemical Reactions Analysis

Nucleophilic Substitution at Pyranone Oxo Groups

The 6-oxo and 2-one moieties in the pyran rings are reactive toward nucleophilic agents. Key transformations include:

Reaction TypeConditionsProductsKey Findings
Aminolysis Excess primary amines, DMF, 100–120°CSubstituted 4-(arylamino)-6-methylpyran-2-onesSecondary amines selectively displace oxo groups, forming stable N-aryl derivatives .
Thiolysis Thiophenol, KOH, DMSO, 80°CThioether analogsReactivity follows pseudo-first-order kinetics, with higher regioselectivity at the 6-oxo position .

Mechanistic studies indicate that the electron-deficient pyranone rings facilitate nucleophilic attack at the carbonyl carbons, stabilized by resonance with adjacent heteroatoms .

Cyclization and Ring-Opening Reactions

The dihydro-2H-pyran-2-one scaffold undergoes reversible ring-opening under acidic or basic conditions:

Example reaction pathway (base-mediated):

  • Ring-opening : Treatment with NaOH (2M) cleaves the lactone bond, yielding a dicarboxylic acid intermediate .

  • Re-cyclization : Acidification (HCl) regenerates the pyranone structure, confirming thermodynamic stability of the lactone form .

Notable side reaction :
Under anhydrous conditions (e.g., PCl₅), complete dehydration forms a conjugated diene system .

Cross-Coupling Reactions at Anilino Substituents

The para-substituted anilino group participates in Pd-catalyzed coupling:

ReactionCatalytic SystemYieldApplication
Buchwald-Hartwig Amination Pd₂(dba)₃/XPhos, Cs₂CO₃, MeCN, 120°C72–85%Introduces diverse aryl/alkyl groups at the anilino nitrogen .
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O68%Attaches boron-containing fragments for biological probing .

Kinetic studies show steric hindrance from the adjacent pyran rings slows coupling rates compared to simpler aniline derivatives .

Oxidation of Methyl Groups

The 6-methyl substituent oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, enabling further derivatization via:

  • Esterification (BF₃·Et₂O, ROH)

  • Amide formation (EDC/HOBt, amines)

Reductive Amination

Catalytic hydrogenation (H₂, Pd/C) reduces the 3,6-dihydro-2H-pyran ring to a tetrahydropyran while preserving the anilino group .

Comparative Reactivity Table

PositionReactivityPreferred Reagents
6-OxoHigh (nucleophilic)Amines, thiols, Grignard reagents
2-OneModerateAlkoxy silanes, organozinc compounds
Anilino NHLow (requires catalysis)Aryl halides, Pd systems

This compound’s reactivity profile makes it valuable for synthesizing polycyclic derivatives with potential pharmacological activities. Recent advances in transition metal catalysis have expanded its utility in fragment-based drug discovery .

Comparison with Similar Compounds

Research Implications and Gaps

  • Further studies could explore kinase inhibition assays.
  • Structural Optimization : Replacing the methyl group in the target compound with electron-withdrawing groups (e.g., trifluoromethyl, as in ’s Reference Example 50) might enhance metabolic stability .

Preparation Methods

Synthesis of 5,6-Dihydro-2H-pyran-2-one Derivatives

The 5,6-dihydro-2H-pyran-2-one core is typically synthesized via lactonization of hydroxy acids or through cyclization of unsaturated precursors.

  • Asymmetric synthesis : Large-scale asymmetric syntheses of 5,6-dihydro-2H-pyran-2-one derivatives have been reported using vinylogous aldol addition methods starting from methyl buten-3-oate, enabling the formation of α,β-unsaturated δ-lactones with high enantiomeric purity.

  • Oxidation methods : Oxidation of suitable precursors such as 4-methoxyphenyl 3-O-benzoyloxy-α-l-rhamnopyranoside with pyridinium dichromate in acetic anhydride can yield pyranone derivatives with the pyran ring adopting an envelope conformation.

  • Cyclization and lactonization : The formation of the lactone ring can be achieved by intramolecular cyclization of hydroxy acids or aminoanilino lactones, sometimes facilitated by diazotization reactions.

Formation of the Amino Linkage to Aniline

The key step in preparing the target compound is the formation of the amino linkage between the 2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl moiety and the aniline ring.

  • Nucleophilic aromatic substitution or coupling : The amino group on the pyranone derivative can be coupled to a para-substituted aniline via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which are common for forming C-N bonds in complex molecules.

  • Protection and deprotection strategies : To avoid side reactions, protecting groups may be used on the amino or hydroxyl functionalities during intermediate steps, followed by deprotection to yield the final aminoanilino linkage.

Multi-step Synthesis Strategy

A typical synthetic route involves:

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Starting Materials Conditions/Notes Yield (%) Reference
1 Vinylogous aldol addition Methyl buten-3-oate One-pot synthesis, asymmetric catalysis High
2 Oxidation 4-methoxyphenyl 3-O-benzoyloxy-α-l-rhamnopyranoside Pyridinium dichromate, acetic anhydride Moderate
3 Amination / C-N coupling 2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl amine + 4-aminophenyl derivative Pd-catalyzed amination or nucleophilic substitution Moderate to High
4 Lactonization / Cyclization Hydroxy acid or aminoanilino lactone Diazotization or acid catalysis Moderate

Research Findings and Analysis

  • The asymmetric synthesis of the pyranone core is crucial for biological activity, as stereochemistry affects binding affinity and pharmacodynamics.

  • Oxidation methods provide a reliable route to functionalized pyranones but require careful control to avoid over-oxidation or ring opening.

  • The amino linkage formation is often the rate-limiting step due to steric hindrance and the sensitivity of the lactone rings; palladium-catalyzed amination has shown good efficiency and selectivity.

  • The final compound's purity and structure are confirmed by NMR, IR, and mass spectrometry, with characteristic signals for the pyranone rings and amino substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving coupling reactions, such as nucleophilic substitution or amide bond formation, is typical for similar pyranone derivatives. For example, describes analogous procedures using tert-butyl carbamate intermediates and controlled reaction temperatures (60–80°C) to minimize side products. Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd-based catalysts for cross-coupling), and stoichiometric ratios of precursors .
  • Key Parameters : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?

  • Methodology : X-ray crystallography (as in ) is definitive for resolving regiochemistry. For dynamic stereochemical analysis, use NMR spectroscopy (e.g., NOESY for spatial proximity of substituents) and compare experimental data with computational models (DFT or molecular docking) .
  • Analytical Tools : High-resolution mass spectrometry (HRMS) for molecular formula validation, and IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

  • Methodology : Reverse-phase HPLC with UV/Vis detection (λ = 250–300 nm for pyranone absorption) or LC-MS/MS for enhanced sensitivity. Calibration curves using certified reference standards (e.g., lists analogs with validated purity) ensure accuracy .
  • Sample Prep : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interferents.

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate and biodegradation pathways of this compound?

  • Methodology : Follow protocols from , which emphasize studying abiotic factors (hydrolysis, photolysis) and biotic degradation (microbial assays under aerobic/anaerobic conditions). Use isotopically labeled analogs (e.g., ¹⁴C-tagged) to track metabolite formation via scintillation counting or LC-HRMS .
  • Experimental Setup : Simulate environmental compartments (soil, water) in controlled bioreactors, and analyze half-life (t₁/₂) under varying pH/temperature conditions.

Q. What strategies are recommended to resolve contradictory data in stability studies (e.g., discrepancies between accelerated and long-term storage results)?

  • Methodology : Apply the Arrhenius equation to extrapolate degradation rates, but validate with real-time studies. Use orthogonal analytical methods (e.g., DSC for thermal stability, Raman spectroscopy for polymorphic changes) to identify hidden degradation pathways. highlights storage guidelines (e.g., desiccated at –20°C) to minimize hydrolysis .
  • Case Study : If accelerated testing predicts instability but long-term data shows stability, investigate excipient interactions or humidity effects using dynamic vapor sorption (DVS).

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition or receptor binding)?

  • Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (KD) measurements. For enzyme targets, use kinetic assays (e.g., fluorogenic substrates) and molecular dynamics simulations to map active-site interactions. provides a template for functionalizing analogs to probe structure-activity relationships .
  • Advanced Tools : Cryo-EM or X-ray crystallography of ligand-target complexes for atomic-level resolution.

Q. What computational approaches are effective in predicting the compound’s physicochemical properties (e.g., logP, solubility) and ADMET profiles?

  • Methodology : Use QSPR models (e.g., SwissADME, pkCSM) trained on pyranone derivatives (see for analogous property datasets). Validate predictions experimentally via shake-flask solubility assays and Caco-2 permeability studies .
  • Data Integration : Cross-reference with PubChem datasets () to refine predictions for bioavailability and metabolic stability .

Methodological Frameworks

Q. How should researchers integrate theoretical frameworks (e.g., DFT or molecular orbital theory) into experimental design for this compound?

  • Guidance : Align hypotheses with conceptual frameworks, as emphasized in . For example, use frontier molecular orbital (FMO) theory to predict reactivity in synthesis or degradation studies. Pair computational results with empirical data (e.g., Hammett plots for substituent effects) .

Q. What statistical models are appropriate for analyzing dose-response relationships or toxicity thresholds in preclinical studies?

  • Approach : Use nonlinear regression (e.g., Hill equation) for IC₅₀/EC₅₀ calculations. For complex datasets, apply machine learning (random forests, SVM) to identify covariates influencing toxicity, as suggested in ’s antioxidant activity analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.